Isopropylamine hydrobromide

CAS No.: 29552-58-7

Cat. No.: VC4052576

Molecular Formula: C3H10BrN

Molecular Weight: 140.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29552-58-7 |

|---|---|

| Molecular Formula | C3H10BrN |

| Molecular Weight | 140.02 g/mol |

| IUPAC Name | propan-2-amine;hydrobromide |

| Standard InChI | InChI=1S/C3H9N.BrH/c1-3(2)4;/h3H,4H2,1-2H3;1H |

| Standard InChI Key | WGWKNMLSVLOQJB-UHFFFAOYSA-N |

| SMILES | CC(C)N.Br |

| Canonical SMILES | CC(C)N.Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

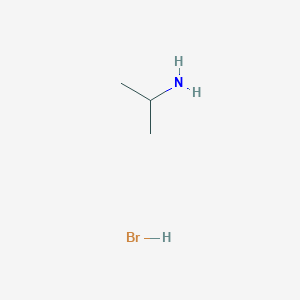

Isopropylamine hydrobromide, systematically named propan-2-amine hydrobromide, consists of an isopropylammonium cation () and a bromide anion (). Its SMILES notation () and InChI key () provide unambiguous representations of its structure . The compound’s IUPAC name and alternative synonyms, including iso-propylammonium bromide and isopropylamine HBr, reflect its functional groups and ionic nature .

Table 1: Key Identifiers of Isopropylamine Hydrobromide

| Property | Value |

|---|---|

| CAS Number | 29552-58-7 |

| Molecular Formula | |

| Molecular Weight | 140.02 g/mol |

| SMILES | Br.CC(C)N |

| InChI Key | WGWKNMLSVLOQJB-UHFFFAOYSA-N |

| Appearance | Crystalline powder |

| Purity (Commercial) | ≥97.0% (N,T) |

Synthesis and Industrial Production

Scalability and Industrial Practices

Isopropylamine, the precursor, is produced annually at ~50,000 tons in the U.S. via methods such as catalytic amination of isopropanol or reductive amination of acetone . Major manufacturers like Air Products and Chemicals, Inc., and Hoechst Celanese Corp. supply the amine, which is subsequently quaternized with HBr for specialized applications .

Physicochemical Properties

Spectroscopic Characteristics

While spectral data (IR, NMR) are absent in the provided sources, typical features would include:

-

IR: N-H stretching (~3200 cm), C-H bending (~1450 cm), and Br lattice vibrations (< 200 cm).

-

H NMR: Methyl proton resonances (δ 1.0–1.5 ppm) and ammonium proton broadening (δ 6–8 ppm) .

Industrial and Pharmaceutical Applications

Surfactant and Agrochemical Synthesis

Isopropylamine hydrobromide serves as a precursor for dodecylbenzenesulfonic acid isopropylamine salt, a key surfactant in detergents and emulsifiers . In agrochemistry, it intermediates herbicides (e.g., glyphosate formulations) and insecticides, leveraging its amine group for nucleophilic substitutions .

Pharmaceutical Intermediates

The compound’s ammonium moiety facilitates the synthesis of quaternary ammonium compounds, which exhibit antimicrobial and anticholinergic properties. It also aids in penicillin purification by forming stable salts with acidic impurities .

| Parameter | Value |

|---|---|

| RD (15-min) | 157 ppm (386 mg/m) |

| RD (120-min) | 489 ppm (1200 mg/m) |

| LD (Oral, Rat) | Not reported for hydrobromide |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume